BenchChemオンラインストアへようこそ!

PROTAC BRD4 ligand-2

Chemical Structure PROTAC Design BRD4 Ligand

This is the exclusive BRD4-binding warhead for the potent degrader CFT-2718, featuring a distinct spirocyclic triazolobenzodiazepine core. Unlike generic ligands (e.g., JQ1), its unique geometry is critical for the ternary complex stability and enhanced catalytic activity reported for CFT-2718, which outperformed dinaciclib in PDX models. Procure this specific ligand to ensure experimental reproducibility in SCLC and pancreatic cancer research.

Molecular Formula C22H17ClN6
Molecular Weight 400.9 g/mol
Cat. No. B12426775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD4 ligand-2
Molecular FormulaC22H17ClN6
Molecular Weight400.9 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C3=C(C=C(C=C3)C4=CNN=C4)C(=NC25CC5)C6=CC=C(C=C6)Cl
InChIInChI=1S/C22H17ClN6/c1-13-27-28-21-22(8-9-22)26-20(14-2-5-17(23)6-3-14)18-10-15(16-11-24-25-12-16)4-7-19(18)29(13)21/h2-7,10-12H,8-9H2,1H3,(H,24,25)
InChIKeyRTNUIOLFPPNFQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PROTAC BRD4 Ligand-2: A High-Purity BRD4-Targeting Warhead for PROTAC CFT-2718 Synthesis


PROTAC BRD4 ligand-2 (CAS 2154358-11-7) is a small-molecule ligand designed to bind the bromodomain-containing protein 4 (BRD4) and is specifically employed as the BRD4-targeting warhead in the synthesis of the PROTAC degrader CFT-2718 . It is chemically defined as 6-(4-chlorophenyl)-1-methyl-8-(1H-pyrazol-4-yl)spiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1′-cyclopropane], a spirocyclic triazolobenzodiazepine with the molecular formula C22H17ClN6 and a molecular weight of 400.86 g/mol . Supplied as a high-purity solid (typically ≥98%), it serves as a critical building block in targeted protein degradation research .

Why BRD4 Ligands are Not Interchangeable: The Critical Role of the PROTAC BRD4 Ligand-2 Scaffold


Substituting a generic BRD4 ligand is not feasible due to the unique spirocyclic triazolobenzodiazepine core of PROTAC BRD4 ligand-2, which is structurally distinct from widely used warheads such as JQ1 (a thienotriazolodiazepine) [1]. This structural divergence directly impacts the geometry and stability of the ternary complex formed by the resulting PROTAC, ultimately governing degradation efficiency and selectivity [2]. Specifically, PROTAC BRD4 ligand-2 is the precise BRD4-binding component of CFT-2718, a degrader characterized by its 'enhanced catalytic activity and in vivo properties' . Using an alternative ligand would alter the warhead's binding mode, likely compromising the favorable degradation kinetics and in vivo efficacy reported for CFT-2718, and would not constitute the defined molecular entity required for reproducibility in this system.

Quantitative Differentiation of PROTAC BRD4 Ligand-2: A Procurement-Focused Evidence Guide


Structural Differentiation: A Spirocyclic Scaffold vs. the Common JQ1 Warhead

PROTAC BRD4 ligand-2 is built upon a unique spiro[cyclopropane-1,4′-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine] scaffold, which contrasts with the thienotriazolodiazepine structure of the widely used BRD4 ligand (+)-JQ1 [1]. This core scaffold, defined by its specific 6-(4-chlorophenyl)-1-methyl-8-(1H-pyrazol-4-yl) substitution pattern, provides a distinct chemical geometry for ternary complex formation in PROTAC design .

Chemical Structure PROTAC Design BRD4 Ligand

Enabling a PROTAC with Superior in vitro Potency: CFT-2718 vs. CDK9 Inhibitor Dinaciclib

PROTAC BRD4 ligand-2 is the essential warhead for constructing CFT-2718, a BRD4 degrader with reported 'enhanced catalytic activity' . In a direct comparative study in H69 small cell lung cancer (SCLC) cells, CFT-2718 demonstrated significantly higher potency than the CDK9 inhibitor dinaciclib in reducing cell viability [1]. This provides a quantitative proxy for the warhead's utility in achieving potent, sub-nanomolar degradation.

PROTAC Efficacy BRD4 Degradation Small Cell Lung Cancer

Enhanced Solubility and Handling with the Hydrochloride Salt Form

The hydrochloride salt form of PROTAC BRD4 ligand-2 (PROTAC BRD4 ligand-2 hydrochloride, MW 437.32 g/mol) offers improved aqueous solubility compared to its free base counterpart, while maintaining equivalent biological activity at equimolar concentrations . This facilitates more reproducible solution preparation and reduces variability in downstream conjugation chemistry or in vitro assays.

Solubility Formulation Chemical Handling

High Purity and Reliable Supply for Reproducible PROTAC Synthesis

Multiple vendors supply PROTAC BRD4 ligand-2 with documented purity of ≥98% or higher, with one supplier specifying 99.7% purity for the hydrochloride salt . This high level of purity minimizes the risk of side reactions during the crucial conjugation step with an E3 ligase ligand and linker, ensuring a more homogeneous final PROTAC product.

Chemical Purity PROTAC Synthesis Quality Control

High-Value Application Scenarios for PROTAC BRD4 Ligand-2 in Research and Development


Synthesis of CFT-2718 for Studying BRD4 Degradation in SCLC and Pancreatic Cancer

The primary and most validated application for PROTAC BRD4 ligand-2 is its use as the BRD4-targeting warhead in the synthesis of the PROTAC degrader CFT-2718 . Researchers focused on small cell lung cancer (SCLC) or pancreatic cancer should procure this ligand to generate CFT-2718 for in vitro and in vivo studies, leveraging its established efficacy profile where it outperforms the CDK9 inhibitor dinaciclib in controlling tumor growth in PDX models [1].

Development of Novel Spirocyclic BRD4 PROTACs for Improved Pharmacokinetics

The unique spirocyclic triazolobenzodiazepine scaffold of PROTAC BRD4 ligand-2 presents an opportunity for medicinal chemists to design novel PROTACs with potentially differentiated pharmacological properties . By pairing this warhead with alternative E3 ligase ligands (e.g., VHL, MDM2) and linkers, researchers can explore structure-activity relationships (SAR) aimed at improving upon the already favorable in vivo characteristics reported for CFT-2718, such as its rapid turnover PK profile [1].

Chemical Biology Probe Development for Conditional or Spatiotemporal BRD4 Degradation

The well-defined structure and reliable supply of PROTAC BRD4 ligand-2 make it suitable for the development of advanced chemical biology probes, such as photo-caged or bioorthogonal PROTACs . Its distinct warhead geometry can be exploited to create conditional degraders where activity is unmasked by light or other external stimuli, allowing for precise spatiotemporal control over BRD4 degradation in cellular models.

Use as a Reference Standard in BRD4-Targeting PROTAC SAR Campaigns

Given its defined role in the potent degrader CFT-2718, PROTAC BRD4 ligand-2 serves as an excellent reference point or positive control in broader SAR campaigns aimed at developing new BRD4 degraders . Researchers can use the data generated from CFT-2718 as a benchmark against which the activity of novel PROTACs, built from alternative warheads or linkers, can be quantitatively compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC BRD4 ligand-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.